molecular formula C6H3F3N2O2 B1358019 3,4,5-Trifluoro-2-nitroaniline CAS No. 882068-89-5

3,4,5-Trifluoro-2-nitroaniline

Cat. No.: B1358019
CAS No.: 882068-89-5
M. Wt: 192.1 g/mol
InChI Key: AZHUGULFZXJYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trifluoro-2-nitroaniline is an organic compound with the molecular formula C6H3F3N2O2 It is characterized by the presence of three fluorine atoms and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trifluoro-2-nitroaniline typically involves the nitration of 3,4,5-trifluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to optimize the production efficiency and safety.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 3,4,5-trifluoro-2-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and fluorine groups. This makes the aromatic ring more susceptible to nucleophilic attack.

    Oxidation: Although less common, oxidation reactions can further modify the nitro group or the aromatic ring under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Reduction: 3,4,5-Trifluoro-2-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the nitroaniline.

Scientific Research Applications

3,4,5-Trifluoro-2-nitroaniline is utilized in several research domains:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

    Industry: It is used in the production of agrochemicals, dyes, and specialty polymers due to its unique electronic properties imparted by the trifluoromethyl and nitro groups.

Mechanism of Action

The biological activity of 3,4,5-Trifluoro-2-nitroaniline is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    3,4,5-Trifluoroaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,4,6-Trifluoroaniline: Different substitution pattern, leading to distinct chemical and biological properties.

    3,5-Difluoro-2-nitroaniline: Similar structure but with one less fluorine atom, affecting its reactivity and applications.

Uniqueness: 3,4,5-Trifluoro-2-nitroaniline is unique due to the specific positioning of the trifluoromethyl and nitro groups, which confer distinct electronic and steric properties. These features make it particularly valuable in designing molecules with specific reactivity and biological activity profiles.

Properties

IUPAC Name

3,4,5-trifluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-2-1-3(10)6(11(12)13)5(9)4(2)8/h1H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHUGULFZXJYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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